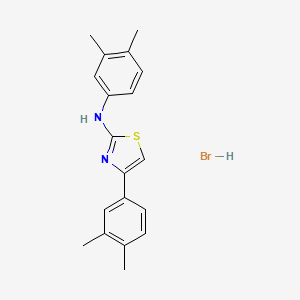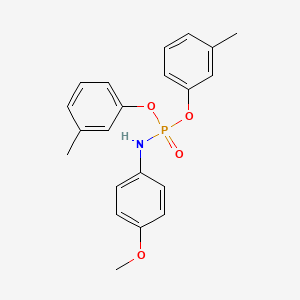![molecular formula C15H23NO B4969042 [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, also known as MPPP, is a synthetic opioid compound. It was first synthesized in the 1970s as a potential painkiller, but its use was discontinued due to its high potential for abuse and addiction. Despite this, MPPP has continued to be studied for its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This results in the activation of the reward pathway, leading to feelings of euphoria and pain relief. However, prolonged use of [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can lead to tolerance and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause a range of adverse effects, including nausea, vomiting, dizziness, confusion, and respiratory arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been used in a range of laboratory experiments to study its mechanism of action and potential therapeutic applications. However, due to its high potential for abuse and addiction, its use is tightly regulated and monitored. Additionally, its adverse effects can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, including the development of new painkillers and antitussive agents based on its structure and mechanism of action. Additionally, further research is needed to better understand its effects on the immune system and its potential therapeutic applications in this area. However, research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol must be conducted with caution due to its high potential for abuse and addiction.
Métodos De Síntesis
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process involving the reaction of phenylpropanone with methylamine and formaldehyde. The resulting compound is then reduced to [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol using sodium borohydride. However, due to its high potential for abuse, the synthesis of [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol is tightly regulated and monitored.
Aplicaciones Científicas De Investigación
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has also been studied for its potential use as an antitussive agent, as well as its effects on the immune system. However, due to its high potential for abuse and addiction, research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been limited.
Propiedades
IUPAC Name |
[1-(4-phenylbutan-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-11-5-8-15(16)12-17)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15,17H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUQUFUIZULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Phenylbutan-2-yl)pyrrolidin-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B4968970.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)


![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)

![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)